
lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine is a chemical compound that features a lithium atom bonded to a cyclopentadienylidene ring and a dimethylmethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine typically involves the reaction of cyclopentadiene with N,N-dimethylmethanamine in the presence of a lithium reagent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent unwanted side reactions. The product is usually purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions often require anhydrous conditions and low temperatures.
Substitution: Substitution reactions may involve halogens, alkylating agents, or nucleophiles. Conditions vary depending on the specific reaction but often include solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone derivatives, while reduction could produce cyclopentadiene derivatives. Substitution reactions can result in a wide range of products, including halogenated or alkylated compounds.
Wissenschaftliche Forschungsanwendungen
Lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry and as a precursor in the synthesis of organometallic complexes.
Biology: It may be explored for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it valuable in materials science, particularly in the development of novel polymers and catalysts.
Wirkmechanismus
The mechanism of action of lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The cyclopentadienylidene ring can participate in π-π interactions, while the dimethylmethanamine group may engage in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadienyllithium: A related compound with a similar cyclopentadienyl ring but without the dimethylmethanamine group.
Cyclopentadienone derivatives: Compounds with a cyclopentadienone ring structure, often used in similar applications.
N,N-Dimethylmethanamine derivatives: Compounds featuring the dimethylmethanamine group, which may exhibit similar reactivity.
Uniqueness
Lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine is unique due to the combination of the cyclopentadienylidene ring and the dimethylmethanamine group This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components
Eigenschaften
| 113611-82-8 | |
Molekularformel |
C8H10LiN |
Molekulargewicht |
127.1 g/mol |
IUPAC-Name |
lithium;1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine |
InChI |
InChI=1S/C8H10N.Li/c1-9(2)7-8-5-3-4-6-8;/h3,5-7H,1-2H3;/q-1;+1 |
InChI-Schlüssel |
PXJZZOZLSSBXNE-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CN(C)C=C1C=C[C-]=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


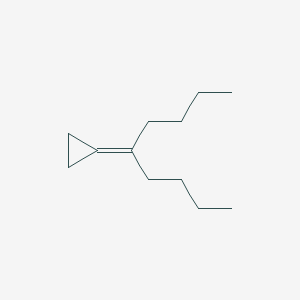
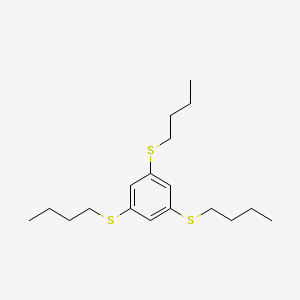
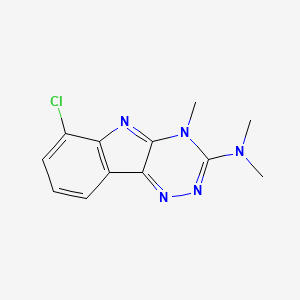

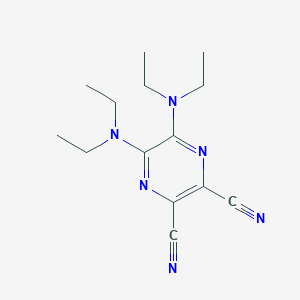
![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)
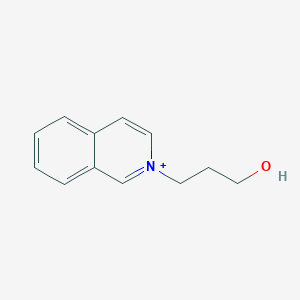
![3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride](/img/structure/B14312236.png)
